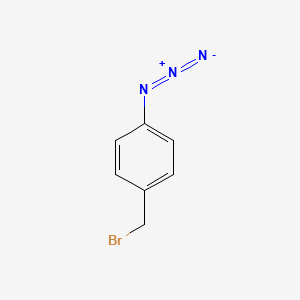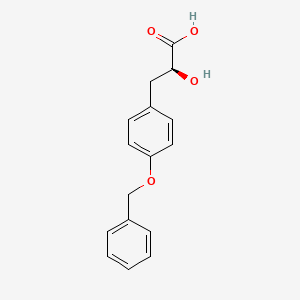
6-bromo-1H-indole-3-carbonitrile
Vue d'ensemble
Description
6-Bromo-1H-indole-3-carbonitrile (6-Br-1H-Ind-3-CN) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 6-Br-1H-Ind-3-CN is a synthetic compound that has been used in research for many years. It is a versatile molecule with a wide range of properties, such as being a potent inhibitor of enzymes and a substrate for various biochemical reactions. 6-Br-1H-Ind-3-CN is also known for its ability to interact with a wide range of molecules, including proteins, nucleic acids, and other small molecules.
Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Indolo[2,1-a]isoquinoline Derivatives
Kobayashi et al. (2015) reported the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles through the reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, highlighting the utility of 1H-indole derivatives in complex molecule synthesis (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
Cyclization Reactions for Spiro-Annulated Indolines
Yang et al. (1993) demonstrated the use of indole-2-carbonitriles with bromoalkyl substituents at the C-3 positions, including 6-bromo-1H-indole-3-carbonitrile derivatives, for intramolecular cyclizations leading to spiro-annelated indolinecarbonitriles (Yang, Chang, & Fang, 1993).
Synthesis of Polysubstituted Indole-2-Carbonitriles
Hrizi et al. (2021) described a method for preparing diverse indole-2-carbonitriles, including bromo-substituted variants, through cross-coupling reactions, showcasing the versatility of these compounds in organic synthesis (Hrizi, Cailler, Romdhani‐Younes, Carcenac, & Thibonnet, 2021).
Biological and Medicinal Applications
Anticancer Activity of Tetrazolopyrimidine Derivatives
Radwan et al. (2020) synthesized novel tetrazolopyrimidine-6-carbonitrile compounds using 1H-indol-3-yl derivatives and evaluated their potent anticancer activities against human colon and lung cancer cells (Radwan, Alminderej, & Awad, 2020).
Catalytic Synthesis of Indoline-2-Carbonitriles
Jiang et al. (2017) developed a method for the oxidative dimerization and cyanation of free indole derivatives, leading to the synthesis of 2-(1H-indol-3-yl)-3-oxoindoline-2-carbonitriles, with some compounds showing anti-schistosomicidal activities (Jiang, Peng, Huang, Chen, & Liu, 2017).
Safety and Hazards
Orientations Futures
Indole derivatives, including “6-bromo-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products . They are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mécanisme D'action
Target of Action
6-Bromo-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-bromo-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular responses such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including cytotoxicity, organ damage, or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular function and responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and activity of this compound, determining its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes such as metabolism, signaling, or protein synthesis .
Propriétés
IUPAC Name |
6-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBXTAVHPDZLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466910 | |
| Record name | 6-bromo-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224434-83-7 | |
| Record name | 6-bromo-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-indole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)




